molecular formula C13H10ClNO2S2 B2734610 N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine CAS No. 478043-45-7

N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine

Cat. No. B2734610
CAS RN: 478043-45-7
M. Wt: 311.8
InChI Key: JXSPUKOREKGTFZ-QINSGFPZSA-N
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Description

“N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine” is a complex organic compound. It likely contains a thiopyran ring, which is a six-membered heterocyclic compound with sulfur and an imine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imines like this are generally formed through the reaction of aldehydes or ketones with primary amines . This reaction is acid-catalyzed and reversible .


Molecular Structure Analysis

The compound likely contains a thiopyran ring, which is a six-membered heterocyclic compound with sulfur . The imine group (C=N) is a functional group in organic chemistry .


Chemical Reactions Analysis

Imines, such as the one in this compound, are formed through the reaction of aldehydes or ketones with primary amines . This reaction is acid-catalyzed and reversible .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In general, imines can undergo a variety of reactions, including reduction, hydrolysis, and reactions with Grignard reagents .

Future Directions

The future directions for this compound would depend on its potential applications. Imines and thiopyrans are both areas of active research in organic chemistry, with potential applications in pharmaceuticals and materials science .

properties

IUPAC Name

N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S2/c14-9-1-3-10(4-2-9)15-12-6-8-19(16,17)13-11(12)5-7-18-13/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSPUKOREKGTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NC3=CC=C(C=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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